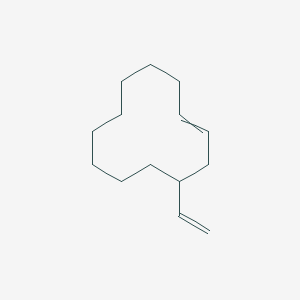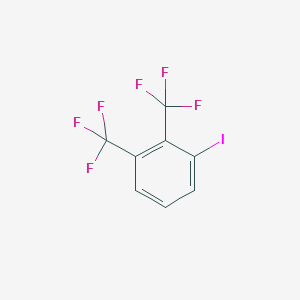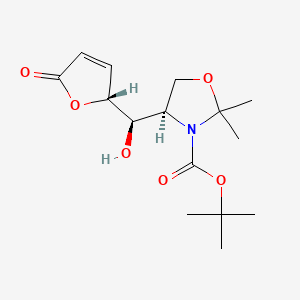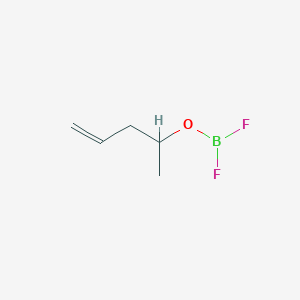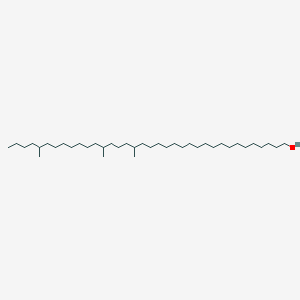
20,24,32-Trimethylhexatriacontan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20,24,32-Trimethylhexatriacontan-1-OL: is a long-chain primary fatty alcohol. It is a derivative of hexatriacontane, where three methyl groups are substituted at positions 20, 24, and 32, and a hydroxyl group is attached to the first carbon atom. This compound is part of a class of ultra-long-chain fatty alcohols, which are known for their significant roles in various biological and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20,24,32-Trimethylhexatriacontan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with hexatriacontane, a long-chain hydrocarbon.
Hydroxylation: The terminal hydroxyl group is introduced via oxidation of the terminal methyl group using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 20,24,32-Trimethylhexatriacontan-1-OL can undergo oxidation to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Hexatriacontanoic acid, hexatriacontanal.
Reduction: Hexatriacontane.
Substitution: Various alkyl halides depending on the substituting agent used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a model compound in studies of long-chain alcohols and their properties.
- Investigated for its role in the synthesis of complex organic molecules.
Biology:
- Studied for its potential role in cell membrane structure and function due to its long hydrophobic chain.
Medicine:
- Explored for its potential use in drug delivery systems, leveraging its ability to integrate into lipid bilayers.
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Employed in the formulation of cosmetics and personal care products due to its moisturizing properties .
Mecanismo De Acción
The mechanism of action of 20,24,32-Trimethylhexatriacontan-1-OL involves its integration into lipid bilayers due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with other molecules and cellular components .
Comparación Con Compuestos Similares
Triacontan-1-ol: A long-chain primary fatty alcohol with a similar structure but without the methyl substitutions.
Tetratriacontan-1-ol: Another long-chain alcohol with a longer carbon chain but no methyl substitutions.
32-Methyltetratriacontan-1-ol: Similar in structure but with only one methyl substitution at position 32
Uniqueness: 20,24,32-Trimethylhexatriacontan-1-OL is unique due to its specific pattern of methyl substitutions, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. These unique properties make it valuable for specific applications in research and industry .
Propiedades
Número CAS |
121690-65-1 |
|---|---|
Fórmula molecular |
C39H80O |
Peso molecular |
565.1 g/mol |
Nombre IUPAC |
20,24,32-trimethylhexatriacontan-1-ol |
InChI |
InChI=1S/C39H80O/c1-5-6-30-37(2)31-26-22-20-23-27-33-39(4)35-29-34-38(3)32-25-21-18-16-14-12-10-8-7-9-11-13-15-17-19-24-28-36-40/h37-40H,5-36H2,1-4H3 |
Clave InChI |
KYWQYNRZOJSPNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
